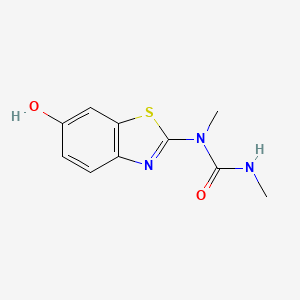
1-(6-Hydroxy-1,3-benzothiazol-2-yl)-1,3-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Hydroxy-1,3-benzothiazol-2-yl)-1,3-dimethylurea is an organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of 1-(6-Hydroxy-1,3-benzothiazol-2-yl)-1,3-dimethylurea typically involves the reaction of 6-hydroxy-1,3-benzothiazole with dimethylurea under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(6-Hydroxy-1,3-benzothiazol-2-yl)-1,3-dimethylurea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Hydroxy-1,3-benzothiazol-2-yl)-1,3-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition, protein interactions, and cellular processes.
Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.
Industry: It may be used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-1,3-benzothiazol-2-yl)-1,3-dimethylurea involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of enzyme activity, inhibition of protein functions, or alteration of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(6-Hydroxy-1,3-benzothiazol-2-yl)-1,3-dimethylurea can be compared with other benzothiazole derivatives, such as:
2-(6-Hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4(5H)-one:
6-Hydroxy-1,3-benzothiazole: A simpler compound that serves as a precursor for more complex derivatives. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
61864-76-4 |
|---|---|
Molecular Formula |
C10H11N3O2S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
1-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-dimethylurea |
InChI |
InChI=1S/C10H11N3O2S/c1-11-9(15)13(2)10-12-7-4-3-6(14)5-8(7)16-10/h3-5,14H,1-2H3,(H,11,15) |
InChI Key |
QSFUQXCWCFHUAR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1=NC2=C(S1)C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















